molecular formula C24H24N2O B6045253 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

カタログ番号: B6045253
分子量: 356.5 g/mol
InChIキー: FHLGMVCRCMXFMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as BPN-14770, is a small molecule drug that has been recently developed for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that plays a key role in the regulation of cellular signaling pathways and protein folding. This compound binds to the sigma-1 receptor and enhances its activity, leading to the activation of downstream signaling pathways that promote synaptic plasticity, reduce neuroinflammation, and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the reduction of amyloid-beta plaque formation, the restoration of synaptic plasticity, the reduction of neuroinflammation, and the improvement of cognitive function. This compound has also been shown to improve social behavior, reduce hyperactivity, and improve learning and memory in animal models of Fragile X syndrome.

実験室実験の利点と制限

One advantage of using 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its high purity and stability, which makes it suitable for use in preclinical and clinical studies. Another advantage is its specific mechanism of action, which targets the sigma-1 receptor and has been shown to have a range of therapeutic effects on neurological disorders. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

将来の方向性

There are several future directions for the research and development of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to further investigate its therapeutic potential for other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in preclinical and clinical settings.

合成法

The synthesis method of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone involves the reaction of 4-biphenylylboronic acid with 1-(3-pyridinylmethyl)-3-piperidinone in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a purity of over 99%. This synthesis method has been optimized to produce this compound in large quantities and with high purity, making it suitable for use in preclinical and clinical studies.

科学的研究の応用

4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Fragile X syndrome. In preclinical studies, this compound has been shown to improve cognitive function, reduce amyloid-beta plaque formation, and restore synaptic plasticity in animal models of Alzheimer's disease. This compound has also been shown to improve social behavior, reduce hyperactivity, and improve learning and memory in animal models of Fragile X syndrome.

特性

IUPAC Name

(4-phenylphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c27-24(22-12-10-21(11-13-22)20-7-2-1-3-8-20)23-9-5-15-26(18-23)17-19-6-4-14-25-16-19/h1-4,6-8,10-14,16,23H,5,9,15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLGMVCRCMXFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。